

# The Diverse Biological Activities of D-Phenylalaninamide Derivatives: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *D-Phenylalaninamide*

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**D-phenylalaninamide** derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique structural features, including the D-phenylalanine core, offer opportunities for developing novel therapeutic agents against a range of diseases. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

## Antimicrobial Activity

A significant area of investigation for **D-phenylalaninamide** derivatives has been in the discovery of novel antimicrobial agents, particularly against mycobacteria.

## Anti-mycobacterial Activity

$\alpha$ -aroyl-N-aryl-D-phenylalanine amides (AAPs) have shown potent activity against *Mycobacterium tuberculosis* (Mtb) and non-tuberculous mycobacteria (NTM).<sup>[1][2]</sup> The hit compound MMV688845,  $\alpha$ -2-thiophenoyl-D-phenylalanine-2-morpholinoanilide, was identified as an inhibitor of Mtb RNA polymerase (RNAP), binding to the RpoB subunit at a site distinct

from rifamycins.[1] It is crucial that the derivatives maintain the R configuration at the stereocenter, as the S enantiomer is inactive.[1]

Derivatization of MMV688845 has focused on improving potency and physicochemical properties. For instance, oxidation of the thiomorpholine moiety to S-oxides resulted in derivatives with lower MIC90 values against *M. abscessus* (0.78  $\mu$ M, an 8-fold increase in activity) and higher aqueous kinetic solubility.[1]

Table 1: Anti-mycobacterial Activity of **D-Phenylalaninamide** Derivatives

Compound	Organism	MIC90 ( $\mu$ M)	Reference
MMV688845	<i>M. abscessus</i>	6.25 - 12.5	[1]
MMV688845 S-oxide derivative (Compound 2)	<i>M. abscessus</i>	0.78	[1][2]
Q112	<i>M. tuberculosis</i>	-	[3]
Q112 inverted amide derivative (Compound 8)	<i>M. tuberculosis</i>	-	[3]
Q112 triazole derivative (Compound 7)	<i>M. tuberculosis</i>	-	[3]

Note: Specific MIC values for Q112 and its derivatives against *M. tuberculosis* were not explicitly provided in the snippets but their activity was discussed.

## Anticancer Activity

Derivatives of  $\beta$ -phenylalanine containing sulphonamide and azole moieties have been investigated as potential antiproliferative agents in lung cancer models.[4][5] Additionally, new sulfonamide derivatives of cytosine and 9-methyl adenine conjugated with phenylalanine methyl ester have been synthesized and evaluated for their cytotoxic activity against murine mammary adenocarcinoma (AMN3) and human breast cancer (AMJ13) cell lines.[6][7] These

compounds showed an inhibitory effect on the cancer cell lines with no significant effect on normal rat embryo fibroblast cells (Ref).[6][7]

Table 2: Anticancer Activity of **D-Phenylalaninamide** Derivatives

Compound	Cell Line	Activity	Reference
Sulfonamide-phenylalanine conjugate (Compound G)	AMN3, AMJ13	Inhibitory effect	[6]
Sulfonamide-phenylalanine conjugate (Compound J)	AMN3, AMJ13	Inhibitory effect	[6]
6-aryl-furo[2,3-d]pyrimidin-4-amine derivative (Compound 11)	EGFR	IC50 = 22 nM	[8]

## Antiviral Activity

Phenylalanine derivatives have been designed and synthesized as inhibitors of the HIV-1 capsid (CA) protein, a promising target for antiviral drug development.[9] These compounds target the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the CA protein. The most potent compounds, II-13c and V-25i, displayed anti-HIV-1 activity with EC50 values of 5.14  $\mu$ M and 2.57  $\mu$ M, respectively.[9] Surface plasmon resonance (SPR) assays confirmed that these compounds preferentially bind to the CA hexamer over the monomer.[9]

Table 3: Anti-HIV-1 Activity of **D-Phenylalaninamide** Derivatives

Compound	Assay	EC50 (μM)	CC50 (μM)	KD (Hexamer) (μM)	KD (Monomer) (μM)	Reference
II-13c	Anti-HIV-1 activity in MT-4 cells	5.14 ± 1.62	> 9.51	4.82 ± 0.30	15.81 ± 0.47	[9]
V-25i	Anti-HIV-1 activity in MT-4 cells	2.57 ± 0.79	> 8.55	4.21 ± 0.57	11.62 ± 1.63	[9]
PF-74 (Reference)	Anti-HIV-1 activity in MT-4 cells	0.42 ± 0.11	> 11.56	0.12 ± 0.00	7.15 ± 0.28	[9]

## Anticonvulsant and Neuroprotective Activity

Aryl-substituted phenylalanine derivatives have been investigated as competitive antagonists of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, showing potential as anticonvulsant agents.[10] One such derivative demonstrated significant anticonvulsant activity in the 6-Hz test.[10] Furthermore, certain phenylalanine derivatives have shown modulating effects on human  $\alpha$ 1-glycine receptors, with one derivative exhibiting a moderate protective effect in a strychnine-induced seizure model in rats.[11]

Table 4: Anticonvulsant Activity of **D-Phenylalaninamide** Derivatives

Compound	Seizure Model	ED50 (mg/kg)	Protection (%)	Reference
Alaninamide derivative 26	MES	64.3	-	[12]
Alaninamide derivative 26	6 Hz (32 mA)	15.6	-	[12]
Alaninamide derivative 26	6 Hz (44 mA)	29.9	-	[12]
Alaninamide derivative 28	MES	34.9	-	[12]
Alaninamide derivative 28	6 Hz (32 mA)	12.1	-	[12]
Alaninamide derivative 28	6 Hz (44 mA)	29.5	-	[12]
Phenylalanine derivative 5	Strychnine-induced seizure	-	Moderate	[11]

## Quorum Sensing Inhibition

Novel phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent quorum sensing (QS) inhibitors.[13] QS is a cell-to-cell communication mechanism in bacteria that regulates virulence factors. These compounds demonstrated good QS inhibitory activity, with IC50 values ranging from  $7.12 \pm 2.11 \mu\text{M}$  to  $92.34 \pm 2.09 \mu\text{M}$ . [13] The most promising compound, 4h, which contains a sulfonamido group, showed excellent biological activity in all assays, including anti-biofilm formation and inhibition of the CviR receptor.[13]

Table 5: Quorum Sensing Inhibitory Activity of **D-Phenylalaninamide** Derivatives

Compound	Assay	IC50 (μM)	Reference
4a	Quorum sensing inhibition	-	[13]
4c	Quorum sensing inhibition	-	[13]
4h	Quorum sensing inhibition	7.12 ± 2.11	[13]
4NPO (Reference)	Quorum sensing inhibition	29.13 ± 0.88	[13]

Note: Specific IC50 values for 4a and 4c were not provided in the snippets but their strong activity was mentioned.

## Experimental Protocols

### Synthesis of D-Phenylalaninamide Derivatives (General Procedures)

Amide Bond Formation: A common method for synthesizing **D-phenylalaninamide** derivatives involves a two-step acylation process.

- Step 1: First Amide Bond Formation: Boc-protected D-phenylalanine is coupled with a desired amine using a coupling reagent such as propylphosphonic anhydride (T3P®) in a mixture of ethyl acetate and pyridine.[1][14] The Boc protecting group is subsequently removed using trifluoroacetic acid (TFA).[1]
- Step 2: Second Amide Bond Formation: The resulting amine is then reacted with a carboxylic acid using another coupling reagent like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) to form the second amide bond.[1]

Alternatively, for the synthesis of HIV-1 capsid inhibitors, (tert-butoxycarbonyl)-L-phenylalanine was reacted with 4-methoxy-N-methylaniline using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine). The Boc group was then removed with TFA.[9]

## Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth, is a standard measure of in vitro antibacterial activity.

- Method: A serial dilution technique is commonly employed.[\[14\]](#)
- Procedure:
  - Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Middlebrook 7H9 or cation-adjusted Mueller-Hinton II broth) in a microtiter plate.[\[1\]](#)
  - Inoculate each well with a standardized suspension of the test microorganism (e.g., *M. abscessus*) to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
  - Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours for many bacteria, longer for mycobacteria).[\[15\]](#)
  - The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[\[15\]](#)

## Cytotoxicity Assay (MTT Assay)

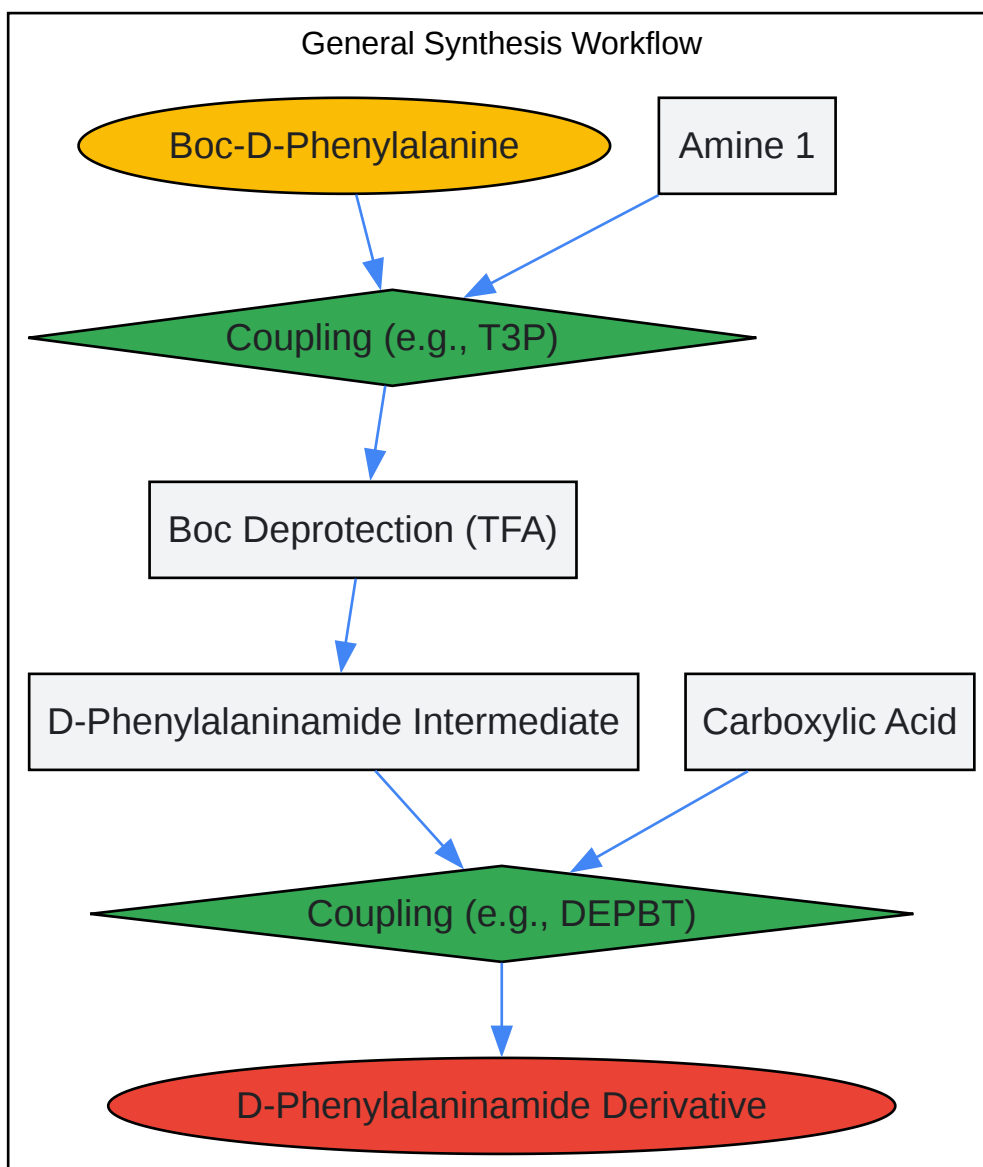
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

- Procedure:
  - Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[\[6\]](#)
  - Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
  - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

- Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
- The concentration that inhibits cell growth by 50% (IC<sub>50</sub>) is calculated from the dose-response curve.<sup>[15]</sup>

## Visualizations

### Synthesis Workflow for D-Phenylalaninamide Derivatives

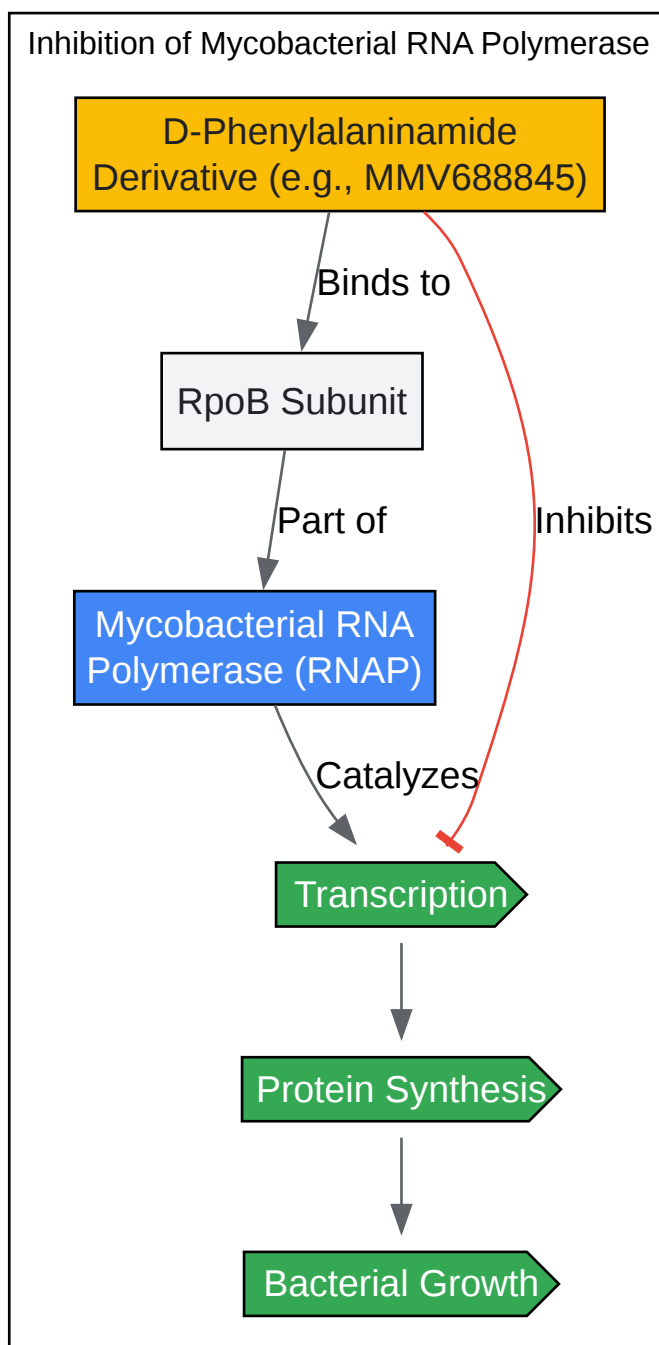




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Caption: General synthesis workflow for **D-phenylalaninamide** derivatives.

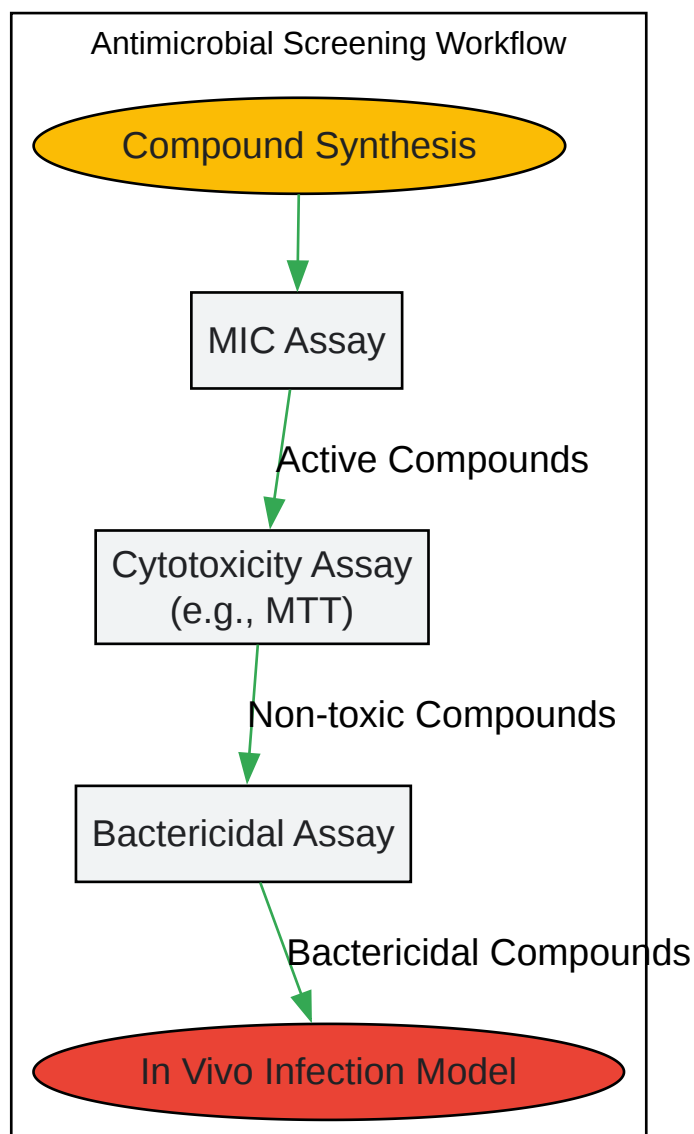
## Mechanism of Action: Inhibition of Mycobacterial RNA Polymerase



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Caption: Inhibition of mycobacterial transcription by **D-phenylalaninamide** derivatives.

## Experimental Workflow for Antimicrobial Activity Screening

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Caption: Workflow for the screening of antimicrobial **D-phenylalaninamide** derivatives.

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